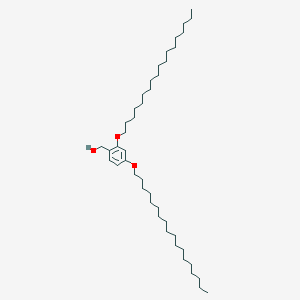

(2,4-Bis(octadecyloxy)phenyl)methanol

Description

(2,4-Bis(octadecyloxy)phenyl)methanol is a phenolic derivative characterized by a central phenyl ring substituted with two octadecyloxy (C₁₈H₃₇O⁻) groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group at the para position.

Properties

Molecular Formula |

C43H80O3 |

|---|---|

Molecular Weight |

645.1 g/mol |

IUPAC Name |

(2,4-dioctadecoxyphenyl)methanol |

InChI |

InChI=1S/C43H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-42-36-35-41(40-44)43(39-42)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39,44H,3-34,37-38,40H2,1-2H3 |

InChI Key |

IIKDEUYAVFKRST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(octadecyloxy)phenyl)methanol typically involves the reaction of 2,4-dihydroxybenzaldehyde with octadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The use of acid-labile protecting groups and efficient purification techniques ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2,4-Bis(octadecyloxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a tagging reagent in peptide synthesis to facilitate purification and identification.

Biology: Employed in the synthesis of bioactive peptides with potential therapeutic applications.

Medicine: Investigated for its role in the synthesis of anti-HIV peptides.

Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-Bis(octadecyloxy)phenyl)methanol involves its interaction with specific molecular targets. The long octadecyloxy chains provide hydrophobic interactions, while the phenyl ring and methanol group facilitate binding to various receptors and enzymes. This compound can modulate biological pathways by altering the activity of these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural features and functional groups is provided below:

Key Observations:

- Alkyl Chain Length: Compounds with longer alkyl chains (e.g., octadecyloxy vs. decyloxy) exhibit higher molecular weights and hydrophobicity, influencing solubility in nonpolar solvents. For example, (4-(Decyloxy)phenyl)(phenyl)methanone (C₁₀ chain) is likely more soluble in polar solvents than the target compound (C₁₈ chain) .

- Functional Groups: The hydroxymethyl group in this compound enables hydrogen bonding, distinguishing it from ketone-containing analogs like (4-(Decyloxy)phenyl)(phenyl)methanone, which lacks H-bond donors .

- Core Structure: The diphosphaspiro compound’s phosphite groups and spirocyclic structure make it effective as a polymer stabilizer, whereas the porphyrin derivative’s conjugated macrocycle is suited for optical applications .

Physical and Chemical Properties

- Thermal Stability: Bis(octadecyloxy) diphosphaspiro compounds demonstrate high thermal stability (>250°C), attributed to their rigid spirocyclic cores and antioxidant action . The target compound’s stability may be lower due to the absence of phosphorus-based stabilization.

- Solubility: The porphyrin derivative’s octadecyloxy groups enhance solubility in organic matrices (e.g., polyethylene), a trait likely shared by this compound .

- Reactivity: The hydroxymethyl group in the target compound allows for derivatization (e.g., esterification), unlike the inert benzophenone core of (4-(Decyloxy)phenyl)(phenyl)methanone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.